molecular formula C9H11Cl2NO2 B1455172 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride CAS No. 1171401-51-6

8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride

Cat. No.: B1455172
CAS No.: 1171401-51-6
M. Wt: 236.09 g/mol
InChI Key: DLRLKUOINAWJKO-UHFFFAOYSA-N
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Description

8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride is a chemical compound with the molecular formula C9H10ClNO2·HCl It is a derivative of benzodioxepin, a bicyclic compound containing a dioxepin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride typically involves the following steps:

    Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a chlorinated phenol, with an appropriate diol under acidic conditions.

    Chlorination: The next step involves the chlorination of the benzodioxepin ring to introduce the chlorine atom at the 8-position. This can be done using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amination: The final step involves the introduction of the amine group at the 7-position. This can be achieved by reacting the chlorinated benzodioxepin with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, potassium cyanide, and various organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,5-benzodioxepin-7-amine: Lacks the chlorine atom at the 8-position.

    8-chloro-3,4-dihydro-2H-1,5-benzodioxepin: Lacks the amine group at the 7-position.

    7-amino-3,4-dihydro-2H-1,5-benzodioxepin: Lacks the chlorine atom at the 8-position.

Uniqueness

The presence of both the chlorine atom at the 8-position and the amine group at the 7-position makes 8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride unique. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8;/h4-5H,1-3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRLKUOINAWJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)Cl)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
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8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
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8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
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8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride

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